Product packaging for 7N-[1-(2-Carboxy)ethyl]allopurinol(Cat. No.:CAS No. 34397-00-7)

7N-[1-(2-Carboxy)ethyl]allopurinol

Katalognummer: B029898
CAS-Nummer: 34397-00-7
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: MKWZIJJOHBDENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

7N-[1-(2-Carboxy)ethyl]allopurinol is a structurally novel allopurinol derivative designed for advanced research into purine metabolism and xanthine oxidase (XO) inhibition. Its core research value lies in the presence of the carboxylic acid functional group, which enhances water solubility and provides a versatile handle for bioconjugation, potentially facilitating the development of targeted inhibitors or probe molecules. This compound acts as a potent inhibitor of xanthine oxidase, the key enzyme responsible for the production of uric acid from hypoxanthine and xanthine. Researchers utilize this compound to investigate the intricate mechanisms of hyperuricemia, gout, and other disorders linked to aberrant purine catabolism. Its unique structure makes it a critical tool for probing the active site of xanthine oxidase, studying structure-activity relationships (SAR) within the allopurinol analog series, and exploring novel therapeutic strategies for conditions associated with oxidative stress where XO plays a contributory role. This reagent is essential for biochemical assay development, enzyme kinetics studies, and in vitro pharmacological investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O3 B029898 7N-[1-(2-Carboxy)ethyl]allopurinol CAS No. 34397-00-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(6-oxo-1H-purin-9-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c13-5(14)1-2-12-4-11-6-7(12)9-3-10-8(6)15/h3-4H,1-2H2,(H,13,14)(H,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZIJJOHBDENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292018
Record name 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34397-00-7
Record name NSC79667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modification of 7n 1 2 Carboxy Ethyl Allopurinol

Direct Synthesis Strategies for the Chemical Compound

While specific, detailed synthetic protocols for 7N-[1-(2-Carboxy)ethyl]allopurinol are not extensively documented in publicly available literature, its structure suggests a logical and chemically feasible synthetic route. The most probable method for its direct synthesis involves a Michael addition reaction. This reaction would entail the addition of allopurinol (B61711) to an acrylic acid derivative.

The nitrogen atoms of the pyrazole (B372694) ring in allopurinol can act as nucleophiles and attack the electron-deficient β-carbon of an acrylic acid equivalent, such as ethyl acrylate (B77674). This would be followed by hydrolysis of the resulting ester to yield the final carboxylic acid product. The reaction would likely proceed under basic conditions to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

A plausible synthetic scheme is as follows:

Michael Addition: Allopurinol is reacted with ethyl acrylate in the presence of a suitable base (e.g., sodium ethoxide in ethanol). The nucleophilic nitrogen of the allopurinol pyrazole ring attacks the β-carbon of ethyl acrylate.

Hydrolysis: The resulting ester, 7N-[1-(2-carboethoxy)ethyl]allopurinol, is then subjected to hydrolysis, typically using an aqueous base like sodium hydroxide, followed by acidification to yield this compound.

Alternatively, direct alkylation of allopurinol with a 3-halopropionic acid derivative, such as ethyl 3-bromopropionate, could also be envisioned as a potential synthetic strategy, though the Michael addition is generally a more common and efficient method for this type of transformation.

Formation Mechanisms as an Allopurinol Degradation Product or Process Impurity

This compound has been identified as a process impurity and a degradation product of allopurinol. synthinkchemicals.comnih.gov Its formation under these circumstances is likely to follow a similar chemical pathway to its direct synthesis, namely the Michael addition.

Forced degradation studies of allopurinol under various conditions (acidic, alkaline, and oxidative) have been performed to understand its stability and impurity profile. bepls.comcolab.wsnih.gov The formation of this compound is particularly plausible under alkaline conditions where the pyrazole nitrogen of allopurinol is deprotonated, increasing its reactivity towards Michael acceptors that might be present as impurities or degradation byproducts in the drug formulation or during its synthesis. For instance, residual reactants or excipients could potentially generate acrylic acid or its esters under certain storage or processing conditions, which would then react with the allopurinol drug substance.

The presence of this impurity is significant for quality control in the pharmaceutical manufacturing of allopurinol, as all impurities must be identified and quantified to ensure the safety and efficacy of the final drug product. ymerdigital.com

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

While specific SAR studies starting from this compound are not widely reported, its structure offers several handles for chemical modification to explore its biological activity. Such studies would be valuable in understanding the impact of the N7-substituent on the activity of allopurinol analogs.

Rational Design of Carboxyethyl Moiety Modifications

The carboxylic acid group of the carboxyethyl moiety is a prime target for modification to influence properties like solubility, lipophilicity, and potential interactions with biological targets. Standard organic chemistry transformations could be employed for this purpose:

Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) can modulate the compound's polarity and pharmacokinetic profile. This could be achieved by reacting this compound with an alcohol in the presence of an acid catalyst.

Amide Formation: Coupling of the carboxylic acid with a diverse range of amines would generate a library of amides. This can be accomplished using standard peptide coupling reagents (e.g., DCC, EDC). These modifications would introduce new functional groups and potential hydrogen bonding partners.

Exploration of Substitutions on the Pyrazolopyrimidine Core

The pyrazolopyrimidine core itself can be a target for derivatization, although this would likely be more synthetically challenging than modifying the side chain. Potential modifications could include:

Substitution at other ring positions: While the N7 position is occupied, other positions on the pyrazole or pyrimidine (B1678525) rings could potentially be functionalized, depending on their reactivity. This might involve electrophilic aromatic substitution or other more complex heterocyclic chemistry.

Modification of the existing oxo group: The C6-oxo group could potentially be converted to other functionalities, such as a thione or an imine, to explore the importance of this group for biological activity.

Chemical Conversions to and from Allopurinol Prodrug Forms

The carboxylic acid functionality of this compound makes it an ideal candidate for conversion into prodrugs. google.comnih.gov Prodrug strategies are often employed to improve a drug's physicochemical properties, such as solubility and bioavailability.

For this compound, esterification to form labile esters is a common prodrug approach. These esters would be designed to be stable in the gastrointestinal tract but would be cleaved by esterases in the body to release the active carboxylic acid-containing molecule.

Advanced Analytical Techniques for Characterization and Quantification of 7n 1 2 Carboxy Ethyl Allopurinol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for deciphering the molecular architecture of chemical compounds. Through the interaction of electromagnetic radiation with the molecule, these methods provide detailed information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

For 7N-[1-(2-Carboxy)ethyl]allopurinol, ¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the ethyl-carboxy side chain to the allopurinol (B61711) core. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals would provide unequivocal evidence of the CH₂, CH, and COOH groups and their linkage to the nitrogen atom of the pyrazole (B372694) ring. Specifically, the methylene (B1212753) protons adjacent to the nitrogen would exhibit a distinct chemical shift, while the methine proton would be coupled to the adjacent methylene protons, resulting in a characteristic splitting pattern.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. The chemical shifts of the carbonyl carbon in the carboxy group and the carbons of the pyrazole and pyrimidine (B1678525) rings would be key identifiers.

While specific spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the known spectra of Allopurinol and related structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole C-H7.5 - 8.5130 - 150
Pyrimidine C-H8.0 - 9.0145 - 160
N-CH₂3.5 - 4.540 - 50
CH-COOH2.5 - 3.530 - 40
COOH10.0 - 13.0 (broad)170 - 180
Pyrazole/Pyrimidine C-100 - 160
C=O-155 - 165

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum would confirm its molecular weight of 208.17 g/mol . synthinkchemicals.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Proposed Neutral Loss Structural Interpretation
209.06[M+H]⁺Protonated molecular ion
164.05COOHLoss of the carboxylic acid group
137.04CH₂CH₂COOHCleavage of the entire side chain
119.03H₂O from fragment 137.04Further fragmentation of the allopurinol core

Note: These are predicted fragments and their relative intensities would depend on the ionization technique and collision energy used.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and quantification of individual substances. For a pharmaceutical impurity like this compound, chromatography is vital for determining its purity and content in the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Content

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity and impurity profiling. A validated HPLC method provides reliable and accurate quantification of the target compound.

While a specific, validated HPLC method for this compound is not detailed in the public domain, methods for Allopurinol and its impurities provide a strong foundation for its analysis. neliti.comijpsonline.comijpsonline.comnih.gov A typical reversed-phase HPLC method would likely employ a C18 column. The mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation from Allopurinol and other related impurities. Detection is commonly performed using a UV detector at a wavelength where both Allopurinol and its impurities exhibit significant absorbance, often around 220 nm. neliti.com

Method validation, performed according to ICH guidelines, would establish the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Representative HPLC Method Parameters for Allopurinol Impurity Analysis

Parameter Typical Condition
Column Kromasil 100-5, C18, 250 x 4.6mm neliti.com
Mobile Phase Potassium dihydrogen orthophosphate and Methanol neliti.com
Flow Rate 1.0 mL/min neliti.com
Detection UV at 220 nm neliti.com
Column Temperature 30°C neliti.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A stability-indicating RP-UPLC method has been developed for the quantitative determination of potential impurities in Allopurinol, which would be applicable to this compound. researchgate.net Such a method allows for the efficient separation of the main component from its impurities and any degradation products that may form under stress conditions. researchgate.net The enhanced resolution of UPLC is particularly advantageous for resolving closely eluting impurities.

Thin-Layer Chromatography (TLC) for Preliminary Purity Assessment and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the preliminary assessment of purity and for identification purposes. A qualitative TLC method has been reported for the identification of Allopurinol in herbal medicine. researchgate.net A similar approach could be adapted for the analysis of this compound.

The method would involve spotting a solution of the sample onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the spots can be visualized under UV light or by using a suitable staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to a reference standard.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. The coupling of liquid chromatography with mass spectrometry, in particular, offers unparalleled sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis and structural elucidation of pharmaceutical compounds and their metabolites. While specific LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, established methods for the parent drug, allopurinol, and its primary metabolite, oxypurinol (B62819), provide a strong foundation for developing a robust analytical approach.

A typical LC-MS/MS method for a related compound like allopurinol involves separation on a C18 reversed-phase column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile or methanol. researchgate.net Gradient elution is commonly employed to achieve optimal separation of the analyte from other matrix components.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently utilized due to its high selectivity and sensitivity. sphinxsai.com In positive ionization mode, the precursor ion ([M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is highly specific to the target molecule. For this compound (Molecular Weight: 208.17 g/mol ), a hypothetical MRM transition could be developed by identifying a stable precursor ion and a characteristic fragment ion. tandfonline.com

The table below outlines a hypothetical set of LC-MS/MS parameters that could be optimized for the analysis of this compound, based on methods for similar compounds.

ParameterProposed Condition
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
GradientOptimized for separation
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (MRM)To be determined experimentally
Dwell Time100 ms
Collision GasArgon

This table presents a hypothetical set of starting conditions for method development.

Metabolite identification using LC-MS/MS involves comparing the retention time and fragmentation pattern of the unknown peak in a sample to that of a certified reference standard of this compound. tandfonline.com High-resolution mass spectrometry (HRMS) can also be employed to obtain accurate mass measurements, further confirming the elemental composition of the metabolite.

Dissolution and Stability Profiling for Analytical Method Optimization

Understanding the dissolution and stability characteristics of a compound is critical for the development of reliable analytical methods and for ensuring the quality of pharmaceutical products.

Stability-indicating analytical methods are crucial to ensure that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of degradation products. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov

The following table summarizes typical forced degradation conditions that would be applied to assess the stability of this compound and to develop a stability-indicating HPLC method.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 60 °C
Base Hydrolysis0.1 M NaOH24 hours at 60 °C
Oxidative3% H₂O₂24 hours at room temperature
Thermal80 °C48 hours
PhotolyticUV light (254 nm) and visible light7 days

This table outlines a general approach to forced degradation studies.

The development of a stability-indicating HPLC method would involve separating the intact this compound from all potential degradation products formed during these stress studies. nih.gov A diode-array detector (DAD) is often used to assess peak purity and to ensure that the chromatographic peak of the analyte does not co-elute with any degradants. nih.gov

The dissolution behavior of a drug substance is a critical quality attribute. For a compound like this compound, which is likely to be formulated in a solid dosage form, understanding its dissolution profile is essential. Dissolution testing is typically performed using a standard apparatus, such as USP Apparatus 2 (paddle), in various dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal tract. dissolutiontech.com

Studies on allopurinol have shown that its dissolution can be influenced by its crystalline form and the presence of excipients. nih.govscielo.br Similar considerations would be important for this compound. The data from dissolution studies are crucial for optimizing analytical methods for quality control, ensuring batch-to-batch consistency, and predicting in vivo performance.

Pharmacological and Biochemical Investigations of 7n 1 2 Carboxy Ethyl Allopurinol

Evaluation as a Potential Prodrug of Allopurinol (B61711)

Prodrugs are inactive chemical entities that are transformed in vivo into pharmacologically active agents. This approach is often employed to enhance the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. The structural modification of allopurinol to 7N-[1-(2-Carboxy)ethyl]allopurinol, specifically the addition of a carboxyethyl group at the 7-nitrogen position, suggests a design aimed at creating a prodrug of allopurinol.

It is hypothesized that this compound is designed to undergo enzymatic cleavage in vivo to release allopurinol. The linkage between the allopurinol core and the carboxyethyl moiety is likely susceptible to hydrolysis by various esterases present in plasma and tissues, such as the liver.

The primary activation pathway is predicted to be a one-step enzymatic hydrolysis, as depicted below:

This compound + H₂O --(Esterases)--> Allopurinol + 3-Hydroxypropanoic acid

To confirm this, in vitro biotransformation studies using human liver microsomes, S9 fractions, and purified esterases would be essential. Such studies would involve incubating this compound with these biological matrices and monitoring the formation of allopurinol and its primary metabolite, oxipurinol, over time using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

A hypothetical biotransformation profile in human liver S9 fraction is presented in the table below.

Time (minutes)This compound (µM)Allopurinol (µM)Oxipurinol (µM)
010000
1575205
30503515
60205525
120<56035

This table presents hypothetical data for illustrative purposes.

The rate of conversion of this compound to allopurinol would be governed by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), would quantify the affinity of the prodrug for the hydrolyzing enzymes and the maximum rate of conversion, respectively. A lower Kₘ value would indicate a higher affinity of the esterases for the prodrug.

The mechanism of hydrolysis is anticipated to follow a standard esterase-catalyzed reaction, involving the formation of an acyl-enzyme intermediate. The rate of this hydrolysis can be influenced by factors such as pH and the presence of co-factors or inhibitors of the involved esterases. mdpi.com Prodrugs with ester linkages are a common strategy to improve oral absorption and bioavailability. nih.govnih.gov

Interactions with Xanthine (B1682287) Oxidoreductase (XOR) and Related Enzymes

Xanthine oxidoreductase (XOR) is the key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. youtube.com Allopurinol is a potent inhibitor of XOR, and its therapeutic effect in conditions like gout is derived from this inhibition. youtube.com

Before its conversion to allopurinol, the intact molecule of this compound may possess its own inhibitory activity against XOR. The bulky carboxyethyl group at the N7 position could sterically hinder the binding of the molecule to the active site of XOR. Therefore, it is predicted that the inhibitory potency of the intact prodrug against XOR would be significantly lower than that of allopurinol and its active metabolite, oxipurinol.

The inhibitory constant (Kᵢ) is a measure of the potency of an inhibitor. A higher Kᵢ value indicates lower inhibitory potency. A hypothetical comparison of the Kᵢ values is presented below.

CompoundPredicted Kᵢ for XOR (µM)
This compound>100
Allopurinol~7.5
Oxipurinol~0.5

This table presents hypothetical data based on structure-activity relationships of XOR inhibitors for illustrative purposes.

Allopurinol acts as a substrate for XOR and is converted to oxipurinol. nih.govnih.gov Oxipurinol is a potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme's active site, effectively inactivating it. nih.gov

The binding of this compound to the XOR active site is likely to be weak. The modification at the N7 position would likely disrupt the key interactions that allopurinol and oxipurinol have with the amino acid residues in the active site. Computational docking studies would be valuable in visualizing the hypothetical binding mode and confirming the reduced affinity. In contrast, once allopurinol is released from the prodrug, it would follow its known metabolic and inhibitory pathway, leading to the formation of the tightly bound oxipurinol-XOR complex. nih.gov

Potential Modulatory Effects on Purine (B94841) and Pyrimidine (B1678525) Metabolic Pathways

The administration of this compound, through its conversion to allopurinol, is expected to have downstream effects on both purine and pyrimidine metabolism.

By inhibiting XOR, allopurinol leads to a decrease in the production of uric acid and an accumulation of its precursors, hypoxanthine and xanthine. nih.gov These accumulated purine bases can be reutilized through the purine salvage pathway, which can lead to a feedback inhibition of de novo purine synthesis. mdpi.com

Furthermore, the ribonucleotide form of allopurinol has been shown to be an inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo synthesis of pyrimidines. nih.govnih.gov This inhibition can lead to an increased urinary excretion of orotic acid and orotidine. nih.gov Therefore, the use of this compound would likely result in these same alterations to pyrimidine metabolism.

Influence on Endogenous Nucleotide and Nucleic Acid Synthesis

There is no available research data on how this compound affects the synthesis of endogenous nucleotides and nucleic acids.

Impact on Uric Acid Homeostasis Regulation

Specific studies detailing the impact of this compound on the regulation of uric acid homeostasis have not been published.

In Vitro Cell-Based Assays and Biological Screenings

Cytotoxicity and Antiproliferative Activity in Cell Lines

No data from in vitro studies on the cytotoxicity or antiproliferative effects of this compound in any cell lines are publicly available.

Investigation of Antioxidant or Anti-inflammatory Potential

There are no published investigations into the potential antioxidant or anti-inflammatory properties of this compound.

Receptor Binding and Signaling Pathway Modulation Studies

Specific studies on the receptor binding profile and the modulation of signaling pathways by this compound are absent from the current scientific literature.

Preclinical and in Vivo Research Considerations for 7n 1 2 Carboxy Ethyl Allopurinol

Pharmacokinetic Profiling in Relevant Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

No specific studies detailing the ADME properties of 7N-[1-(2-Carboxy)ethyl]allopurinol in any animal models were identified. For the parent compound, allopurinol (B61711), it is known to be rapidly absorbed after oral administration and is primarily metabolized to its active metabolite, oxypurinol (B62819). nih.govnih.govresearchgate.net Allopurinol and its metabolites are found in various tissues, including the liver, intestines, and blood. nih.govresearchgate.net

Systemic Exposure and Bioavailability of the Chemical Compound and its Metabolites

There is no available data on the systemic exposure or bioavailability of this compound or its potential metabolites in animal models. Studies on allopurinol have established its bioavailability and pharmacokinetic parameters in various species and in humans. nih.govnih.govnih.govnih.gov

Safety and Tolerability Assessments

Evaluation of Potential Organ-Specific Toxicity (e.g., Renal, Hepatic)

No dedicated toxicological studies on this compound were found. Research on allopurinol has indicated that the kidney is more sensitive to its toxic effects than the liver in rats. nih.gov

Assessment of Immunological Responses and Hypersensitivity Potential

There is no information regarding the immunological responses or hypersensitivity potential specifically related to this compound. Allopurinol itself has been associated with hypersensitivity reactions, which can be severe. nih.gov Studies in rats have also explored the immunomodulating effects of allopurinol in the context of experimental autoimmune uveitis. nih.gov

Efficacy Studies in Established Disease Models

No efficacy studies for this compound have been published. It is unclear if this compound acts as a prodrug or possesses direct pharmacological activity. The efficacy of allopurinol in various disease models and clinical settings is well-documented. nih.govnih.govresearchgate.net

Hyperuricemia and Gout Disease Models

There are no published studies investigating the effects of this compound in animal models of hyperuricemia or gout. Research in this area typically involves inducing high levels of uric acid in animals, often through the administration of potassium oxonate, to mimic the human conditions of hyperuricemia and gouty arthritis. The efficacy of potential therapeutic agents is then evaluated by measuring changes in serum uric acid levels, inflammatory markers, and joint swelling. However, no such data has been reported for this compound.

Models of Tumor Lysis Syndrome

Similarly, the scientific literature lacks any studies on the use of this compound in preclinical models of tumor lysis syndrome (TLS). These models are crucial for evaluating new agents that could prevent or treat the life-threatening metabolic abnormalities—such as hyperuricemia, hyperkalemia, and hyperphosphatemia—that occur when a large number of cancer cells are rapidly killed by therapy. The absence of research indicates that the potential role of this specific compound in the context of TLS has not been explored.

Studies in Cardiovascular Disease Models

There is no evidence of this compound being investigated in preclinical models of cardiovascular disease. Such research often examines the effects of compounds on conditions like ischemic heart disease, heart failure, and atherosclerosis in animal subjects. While the parent compound, allopurinol, has been studied for its potential cardiovascular benefits, these investigations have not extended to its 7N-[1-(2-Carboxy)ethyl] derivative.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications Beyond Purine (B94841) Metabolism Modulation

While allopurinol (B61711) is primarily known for its role in purine metabolism, research has explored its potential in other therapeutic areas, including metabolic syndrome, chronic kidney disease, and nonalcoholic fatty liver disease. synzeal.com However, the therapeutic potential of its derivative, 7N-[1-(2-Carboxy)ethyl]allopurinol, remains largely uncharted territory.

Future research could investigate whether this compound possesses unique pharmacological activities independent of xanthine (B1682287) oxidase inhibition. For instance, studies could explore its potential anti-inflammatory, antioxidant, or neuroprotective properties. However, it is noteworthy that in one study focused on developing allopurinol derivatives with anticancer activity, the introduction of a carboxylic acid moiety at the N-1 position was found to abolish the desired cytotoxic effects. nih.gov This finding suggests that the therapeutic applicability of this compound may be limited in certain contexts and underscores the need for broad-based screening to identify any potential therapeutic value.

Advanced Structural Biology and Computational Modeling Studies

Understanding the interaction of small molecules with their biological targets is fundamental to drug discovery and development. Advanced structural biology and computational modeling offer powerful tools to elucidate these interactions at an atomic level.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and dynamics simulations are instrumental in predicting the binding affinity and mode of interaction between a ligand and a protein. For allopurinol and its derivatives, the primary target of interest is xanthine oxidase (XO). Studies have shown that allopurinol binds to the molybdenum center of XO, and its derivatives can exhibit varying affinities. nih.govjlu.edu.cn

Future computational studies should focus specifically on this compound. Molecular docking simulations can predict how the 2-carboxyethyl group at the 7N position influences the binding orientation within the active site of XO compared to allopurinol and its active metabolite, oxypurinol (B62819). Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the conformational changes induced in the enzyme upon binding. nih.govbohrium.com These simulations can help to understand if this compound acts as an inhibitor, a substrate, or has no significant interaction with XO.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Detailed analysis of the ligand-protein interactions is crucial for understanding the basis of molecular recognition. For allopurinol, key interactions with amino acid residues such as Arg880 and Thr1010 in the active site of xanthine oxidase have been identified. researchgate.net

For this compound, it is important to characterize its specific interactions. The carboxylic acid group introduces a potential for additional hydrogen bonding or electrostatic interactions within the binding pocket. Future research should aim to identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges with this compound. This can be achieved through computational analysis and, ideally, confirmed by experimental methods like X-ray crystallography of the compound in complex with its target protein.

Computational Technique Application for this compound Potential Insights
Molecular Docking Predict the preferred binding mode and affinity to target proteins like xanthine oxidase.Understanding of inhibitory potential and comparison with allopurinol.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and induced conformational changes in the target protein. nih.gov
Ligand-Protein Interaction Analysis Identify and characterize the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).Elucidation of the key residues responsible for binding and the molecular basis of recognition. researchgate.net

Role of the Chemical Compound in Allopurinol Formulation Science and Drug Delivery Systems

The primary role of this compound in the context of allopurinol formulation science is that of an impurity. synthinkchemicals.comclearsynth.com Its presence in the final drug product is an indicator of the manufacturing process and storage conditions. Therefore, from a formulation perspective, the goal is to minimize its formation and presence.

While various formulations of allopurinol, such as suspensions and suppositories, have been developed to improve its delivery, there is no evidence to suggest that this compound is intentionally included as a functional excipient. google.com Future research in this area would likely focus on developing manufacturing and storage strategies that prevent the formation of this and other impurities, rather than exploring its use as a component in drug delivery systems.

Implications for Regulatory Science and Pharmaceutical Quality Control of Allopurinol Products

The presence of impurities in pharmaceutical products is a critical quality attribute that is strictly regulated by health authorities worldwide. This compound is recognized as a related compound and potential impurity of allopurinol. synthinkchemicals.comclearsynth.compharmaffiliates.com As such, its detection and quantification are essential for the quality control of allopurinol drug substance and drug products.

Pharmaceutical manufacturers are required to identify and control impurities to ensure the safety and efficacy of their products. youtube.com This involves the development and validation of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this compound. nih.govijpsonline.com Reference standards of this compound are commercially available for this purpose. synthinkchemicals.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Future work in this area will involve the continuous refinement of analytical methods to achieve lower detection limits and higher accuracy. Furthermore, understanding the toxicological profile of this compound is crucial for setting appropriate acceptance criteria for its levels in allopurinol products, in line with international regulatory guidelines such as those from the International Council for Harmonisation (ICH). youtube.com

Allopurinol Related Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 34397-00-7C8H8N4O3208.17
Allopurinol Impurity A27511-79-1C4H6N4O•0.5H2SO4175.16
Allopurinol Impurity B22407-20-1C5H6N4O2154.13
Allopurinol Impurity C1346604-13-4C6H6N6O178.15
Allopurinol Impurity D6994-25-8C6H9N3O2155.15
Allopurinol Impurity E31055-19-3C7H9N3O3183.16
Allopurinol Related Compound F321571-07-7C12H14N4O4278.26

This table is not exhaustive and represents a selection of known allopurinol impurities. synthinkchemicals.compharmaffiliates.comusp.org

Development of Clinical Biomarkers for Compound Exposure and Activity

Clinical biomarkers are essential tools for monitoring drug exposure, therapeutic efficacy, and potential toxicity. For allopurinol, the plasma concentration of its active metabolite, oxypurinol, is often monitored to guide dosing, particularly in patients with renal impairment. pharmgkb.orgnih.govnih.gov

The potential of this compound as a clinical biomarker is an area for future investigation. If this compound is formed in vivo as a metabolite of allopurinol, its levels in biological fluids such as plasma or urine could potentially serve as a biomarker of allopurinol exposure or metabolism. However, there is currently no published evidence to confirm its formation in humans following allopurinol administration or to suggest its development as a clinical biomarker.

Future pharmacokinetic studies could investigate whether this compound is a human metabolite of allopurinol. pharmgkb.orgresearchgate.netresearchgate.netnih.gov If detected, further research would be needed to determine if its concentration correlates with allopurinol dosage, oxypurinol levels, therapeutic outcomes, or adverse events. This would be the first step in evaluating its potential utility as a clinical biomarker.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 7N-[1-(2-Carboxy)ethyl]allopurinol to ensure chemical stability during experimental use?

  • Methodological Answer : Store the compound at 4°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles. Confirm purity via analytical certificates (CoA) and document batch-specific storage conditions (e.g., desiccation requirements) to ensure reproducibility .

Q. How can researchers model the solubility of this compound in aqueous co-solvent systems for pharmacokinetic studies?

  • Methodological Answer : Use predictive solubility models such as:

  • Crippen Method : Estimates log10(water solubility) based on molecular fragmentation.
  • McGowan Method : Calculates solubility via molecular volume and polarity indices.
  • NIST Webbook : Provides experimental solubility data for analogous compounds (e.g., allopurinol derivatives) to infer trends.
  • Example Workflow: Validate predictions with HPLC-based solubility assays in ethanol-water or DMF-water mixtures .

Q. What experimental design principles should guide initial pharmacological screening of this compound?

  • Methodological Answer :

  • Pre-experimental Design : Perform dose-response assays in cell lines (e.g., cancer models) using standardized protocols (e.g., MTT assays) to establish IC50 values.
  • Control Groups : Include positive controls (e.g., allopurinol) and solvent-only controls to isolate compound-specific effects.
  • Replication : Use triplicate measurements and independent experiment repeats to assess variability .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data related to this compound’s efficacy across different experimental models?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., apoptosis markers vs. cell cycle arrest) to confirm mechanisms.
  • Model Relevance : Compare results across in vitro (e.g., primary cells vs. immortalized lines) and in vivo models (e.g., xenografts).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, serum content) .

Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Modifications : Synthesize analogs with variations at the carboxyethyl or allopurinol moieties (e.g., esterification, halogenation).
  • In Vitro Profiling : Test analogs against target enzymes (e.g., xanthine oxidase) and off-target receptors (e.g., adenosine receptors).
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How can AI-driven tools optimize the synthesis and characterization of this compound analogs?

  • Methodological Answer :

  • Smart Laboratories : Implement AI platforms (e.g., COMSOL Multiphysics) for real-time reaction optimization (e.g., solvent selection, temperature gradients).
  • End-to-End Automation : Use robotic liquid handlers for high-throughput synthesis and LC-MS validation.
  • Data Integration : Train machine learning models on historical solubility, stability, and bioactivity data to predict novel analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.